molecular formula C16H12N2O5S B5187150 N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide CAS No. 64920-20-3

N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

Cat. No.: B5187150
CAS No.: 64920-20-3
M. Wt: 344.3 g/mol
InChI Key: IGEDVNBXZOPMBY-UHFFFAOYSA-N
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Description

N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxynaphthalene group, a nitrobenzene group, and a sulfonamide linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, which is involved in cancer cell survival . By binding to the active site of Mcl-1, the compound prevents the protein from exerting its anti-apoptotic effects, thereby promoting cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is unique due to the combination of its hydroxynaphthalene, nitrobenzene, and sulfonamide groups. This unique combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEDVNBXZOPMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386425
Record name Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64920-20-3
Record name Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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